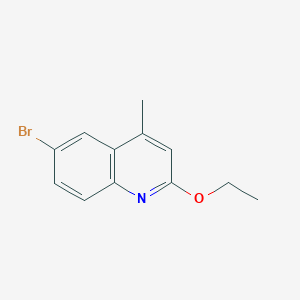

6-Bromo-2-ethoxy-4-methylquinoline

Description

BenchChem offers high-quality 6-Bromo-2-ethoxy-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-ethoxy-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-ethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-3-15-12-6-8(2)10-7-9(13)4-5-11(10)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISONBQHKATDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Br)C(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674994 | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-61-0 | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 6-Bromo-2-ethoxy-4-methylquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of pharmacologically active agents and functional materials.[1][2] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 6-Bromo-2-ethoxy-4-methylquinoline. We present a robust, proposed synthetic pathway, detail the underlying chemical principles, predict its physicochemical and spectroscopic characteristics based on established data from analogous structures, and discuss its potential applications. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this promising molecular scaffold.

The Quinoline Scaffold: A Privileged Structure in Chemical Science

Quinolines, composed of a benzene ring fused to a pyridine ring, are heterocyclic aromatic compounds of immense interest.[2] Their rigid, planar structure and electron-rich nature make them ideal platforms for molecular design. The biological significance of quinolines is well-documented, with derivatives exhibiting a vast spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

The specific substituents on 6-Bromo-2-ethoxy-4-methylquinoline are chosen for their distinct contributions:

-

6-Bromo Group: The bromine atom at the 6-position serves as a crucial synthetic handle. Bromoquinolines are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling the synthesis of diverse and complex derivatives.[3][4] Furthermore, the halogen's electronic properties can significantly influence the molecule's overall reactivity and biological interactions.[3]

-

2-Ethoxy Group: An alkoxy group at the C2 position can modulate the molecule's lipophilicity, metabolic stability, and receptor-binding profile. The ethoxy group is introduced in the final synthetic step, showcasing a versatile method for late-stage functionalization.

-

4-Methyl Group: The methyl group at the C4 position (often referred to as the lepidine position) can influence the molecule's steric profile and electronic properties, potentially enhancing binding affinity to biological targets.[5]

Strategic Approach to Synthesis: A Three-Step Protocol

A logical and efficient synthesis of 6-Bromo-2-ethoxy-4-methylquinoline can be achieved through a three-step sequence starting from the commercially available 4-bromoaniline. This strategy involves the initial construction of the core quinoline ring system, followed by sequential functionalization to install the desired chloro and ethoxy groups.

Caption: Proposed three-step synthesis of the target compound.

This pathway is advantageous as it builds the core heterocycle first and then modifies it, a common and effective strategy in heterocyclic chemistry.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one via Combes Quinoline Synthesis

The Combes synthesis is a reliable method for forming the quinoline ring by reacting an aniline with a β-diketone under acidic conditions.[6][7][8] This reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[9]

Caption: Key mechanistic stages of the Combes reaction.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-bromoaniline (1.0 eq).

-

Reagent Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.

-

Addition of β-Diketone: Once the aniline salt has formed and the mixture is homogenous, add ethyl acetoacetate (1.1 eq) dropwise at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100-110 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product, 6-bromo-4-methylquinolin-2(1H)-one, can be further purified by recrystallization from ethanol or acetic acid.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

The conversion of the 2-quinolone to the 2-chloroquinoline is a critical activation step. This is typically accomplished using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and a dehydrating solvent.[10]

Experimental Protocol:

-

Reaction Setup: In a fume hood, combine the dried 6-bromo-4-methylquinolin-2(1H)-one (1.0 eq) from Step 1 with phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl fumes.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction should become a clear, homogenous solution. Monitor completion by TLC.

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization: Cautiously neutralize the acidic aqueous solution with a base such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) until a precipitate forms and the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 6-bromo-2-chloro-4-methylquinoline, can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 6-Bromo-2-ethoxy-4-methylquinoline

The final step is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis variant, where the chloro group at the activated C2 position is displaced by an ethoxide nucleophile.[11][12] The C2 position of the quinoline ring is electron-deficient and highly susceptible to nucleophilic attack.

Caption: Nucleophile generation and substitution pathway.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small pieces of sodium metal (Na, 1.5 eq) portion-wise. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 6-bromo-2-chloro-4-methylquinoline (1.0 eq) in a minimal amount of absolute ethanol.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product, 6-Bromo-2-ethoxy-4-methylquinoline, can be purified by silica gel column chromatography to yield the pure compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

|---|---|---|

| Molecular Formula | C₁₂H₁₂BrNO | - |

| Molecular Weight | 266.13 g/mol | - |

| Appearance | Off-white to pale yellow solid | Analogy to similar quinolines |

| XLogP3 | ~3.8 | Prediction based on structure |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 (N and O) | - |

Table 2: Anticipated Spectroscopic Data

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | Aromatic Protons (3H): Signals expected between 7.5-8.5 ppm, showing characteristic coupling patterns for the trisubstituted benzene ring. Vinyl Proton (1H): A singlet for the C3-H is expected around 6.5-7.0 ppm. Ethoxy Group (5H): A quartet (~4.5 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃). Methyl Group (3H): A singlet for the C4-CH₃ around 2.5 ppm. |

| ¹³C NMR | Quaternary Carbons: Signals for C2, C4, C6, and the bridgehead carbons. The C2 carbon bearing the ethoxy group would be significantly downfield (~160-165 ppm). Aromatic CH: Signals in the aromatic region (~120-140 ppm). Aliphatic Carbons: Signals for the ethoxy group (~62 ppm for -OCH₂- and ~15 ppm for -CH₃) and the methyl group (~18-20 ppm). |

| FT-IR (cm⁻¹) | C=N and C=C stretching: ~1600-1450 cm⁻¹ (characteristic of the quinoline ring). C-O stretching (ether): Strong band around 1250-1050 cm⁻¹. C-Br stretching: ~600-500 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 265 and 267 with an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Note: These are predicted values. Experimental verification is required for confirmation. Spectroscopic analysis of quinoline derivatives often involves techniques like IR, Raman, NMR, and UV-Vis spectroscopy, with interpretations supported by DFT calculations.[15][16][17]

Safety and Handling

Based on GHS data for structurally related bromo-substituted quinolines, 6-Bromo-2-ethoxy-4-methylquinoline should be handled with care.[13][14][18][19]

-

Hazard Classifications: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[13][14] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications and Future Directions

6-Bromo-2-ethoxy-4-methylquinoline represents a versatile scaffold for further chemical exploration. Its potential applications are rooted in the established utility of the quinoline core in drug discovery.

-

Medicinal Chemistry: This compound can serve as a key intermediate for the synthesis of more complex molecules. The bromine atom is a prime site for cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups, enabling the construction of a library of compounds for screening against various biological targets, including kinases, parasites, and bacteria.[1][3]

-

Materials Science: The rigid, aromatic nature of the quinoline ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.[22] The substituents can be modified to tune the photophysical properties of the molecule.

Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and exploration of its utility in derivatization reactions to build a library of novel chemical entities for biological and materials science applications.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-ethoxy-2-methylheptane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

-

Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(08), 1324-1332. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

-

Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2204-2222. Retrieved from [Link]

- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12). Retrieved from [Link]

-

Edwards, H. G. M., et al. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

-

Katritzky, A. R., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(5), 2051-2058. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. Retrieved from [Link]

-

Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6245. Retrieved from [Link]

-

All about chemistry. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MDPI. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chem with Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

-

Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iipseries.org [iipseries.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 16. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. aksci.com [aksci.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Bromo-2-ethoxy-4-methylquinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-ethoxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical structure, IUPAC nomenclature, and a proposed synthetic pathway based on established chemical principles. Furthermore, it explores its potential applications in drug discovery by drawing parallels with structurally related quinoline derivatives.

Chemical Identity and Physicochemical Properties

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline, a class of compounds known for its prevalence in pharmaceuticals and biologically active molecules. The presence of a bromine atom, an ethoxy group, and a methyl group on the quinoline core suggests its potential as a versatile chemical intermediate.

Chemical Structure:

Nomenclature and Identifiers:

| Parameter | Value |

| IUPAC Name | 6-Bromo-2-ethoxy-4-methylquinoline |

| CAS Number | 1187385-61-0 |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

Computed Physicochemical Properties:

| Property | Predicted Value |

| XLogP3 | 3.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 21.3 Ų |

Proposed Synthesis Pathway

The overall proposed synthesis is a three-step process:

-

Knorr Quinoline Synthesis: Condensation of 4-bromoaniline with ethyl acetoacetate to form an intermediate anilide, followed by cyclization to yield 6-bromo-4-methylquinolin-2(1H)-one.

-

Chlorination: Conversion of the 2-hydroxy group of the quinolinone to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Ethoxylation: Nucleophilic substitution of the 2-chloro group with an ethoxy group using sodium ethoxide to furnish the final product.

Navigating Chemical Identities: A Technical Guide to CAS 1187385-61-0 and the Potent Wip1 Inhibitor GSK2830371

An important clarification for the research community: The CAS number 1187385-61-0 is assigned to the chemical compound 6-Bromo-2-ethoxy-4-methylquinoline . However, searches for this CAS number in research and drug development contexts often lead to information about a distinct and highly significant molecule, GSK2830371 , a potent and selective Wip1 phosphatase inhibitor with the CAS number 1404456-53-6. Given the therapeutic relevance of GSK2830371 for professionals in drug development, this guide will provide a comprehensive overview of both compounds, with a detailed focus on the latter.

Part 1: 6-Bromo-2-ethoxy-4-methylquinoline (CAS 1187385-61-0)

6-Bromo-2-ethoxy-4-methylquinoline is a quinoline derivative. While detailed experimental data and applications are not extensively documented in publicly available literature, its structure suggests its potential use as a chemical intermediate in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1187385-61-0 | [1] |

| Molecular Formula | C₁₂H₁₂BrNO | [1] |

| Molecular Weight | 266.134 g/mol | [1] |

| Appearance | Not specified (likely a solid) |

Suppliers

A number of chemical suppliers list 6-Bromo-2-ethoxy-4-methylquinoline in their catalogs, suggesting its availability for research and synthesis purposes. Potential suppliers include AAA-Chem.[1]

Part 2: GSK2830371: A Deep Dive into a Selective Wip1 Phosphatase Inhibitor

GSK2830371 is an orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through its dephosphorylation of key proteins like p53 and p38 MAPK.[4][5] Its role in tumorigenesis has made it an attractive target for cancer therapy.[6]

Physicochemical Properties of GSK2830371

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [2][7] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2] |

| Molecular Weight | 461.02 g/mol | [2] |

| Appearance | White to light yellow solid | [7] |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C as a powder | [2] |

Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway

GSK2830371 exhibits a potent and selective inhibitory action against Wip1 phosphatase with an IC₅₀ of 6 nM.[2] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain unique to Wip1, which regulates the enzyme's activity and substrate recognition.[3] This allosteric mode of inhibition contributes to its high selectivity over other phosphatases.[3]

The primary consequence of Wip1 inhibition by GSK2830371 is the enhanced phosphorylation and activation of the p53 tumor suppressor pathway.[8] In response to cellular stress, such as DNA damage, p53 is phosphorylated at multiple sites, including Serine 15 (Ser15), leading to its stabilization and activation.[8][9] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis, and senescence.[4][8] Wip1 normally counteracts this process by dephosphorylating p53 at Ser15, thus creating a negative feedback loop.[8]

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of p53, leading to its sustained activation.[8] This, in turn, enhances the cellular response to DNA damage and can lead to the selective killing of cancer cells, particularly those with wild-type p53.[4][9] Furthermore, GSK2830371 has been shown to increase the phosphorylation of other key Wip1 substrates, including Chk2, H2AX, and ATM.[2]

Figure 1: The signaling pathway illustrating the mechanism of action of GSK2830371.

Experimental Protocols

In Vitro Cell-Based Assays:

-

Cell Lines: MCF-7 (breast cancer, PPM1D-amplified), DOHH2 (lymphoma), RBE, and SK-Hep-1 (liver adenocarcinoma) are commonly used.[2][7][8]

-

Growth Inhibition Assay: Cells are typically seeded in 96-well plates and treated with a range of GSK2830371 concentrations (e.g., 0.001 to 10 µM) for 72 to 96 hours.[7][8] Cell viability can be assessed using assays such as CCK-8 or Sulforhodamine B (SRB).[8][9]

-

Western Blotting: To assess the phosphorylation status of Wip1 substrates, cells are treated with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).[8][9] Lysates are then probed with antibodies against total and phosphorylated forms of p53 (Ser15), Chk2 (T68), and other relevant proteins.[2][9]

-

Combination Studies: To evaluate synergistic or potentiating effects, GSK2830371 can be combined with other agents like the MDM2 inhibitor HDM201.[8] A fixed, non-growth inhibitory concentration of GSK2830371 (e.g., 2.5 µM) is often used in combination with varying concentrations of the other drug.[8][9]

In Vivo Xenograft Studies:

-

Animal Models: Immunocompromised mice bearing tumor xenografts (e.g., DOHH2 lymphoma) are used.[2]

-

Dosing: GSK2830371 is orally bioavailable and can be administered via oral gavage.[2] Dosing regimens such as 150 mg/kg twice or three times daily have been shown to inhibit tumor growth.[7]

-

Pharmacodynamic Assessment: Tumor tissues can be collected to analyze the phosphorylation of Chk2 and p53 and the levels of Wip1 protein to confirm target engagement.[2][7]

Suppliers of GSK2830371

GSK2830371 is available from a variety of suppliers for research purposes, including:

Conclusion

While the CAS number 1187385-61-0 is officially assigned to 6-Bromo-2-ethoxy-4-methylquinoline, the compound of greater interest to the drug development community is GSK2830371. This potent and selective allosteric inhibitor of Wip1 phosphatase holds significant promise as a therapeutic agent, particularly in cancers with a wild-type p53 status. By preventing the dephosphorylation of p53 and other key tumor suppressor proteins, GSK2830371 enhances the cellular response to DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action and the availability of established experimental protocols make it a valuable tool for researchers in oncology and drug discovery.

References

-

PubChem. 6-Bromo-2-methoxyquinoline. [Link]

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC - NIH. [Link]

-

Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. [Link]

-

Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget. [Link]

-

Role of wild-type p53-induced phosphatase 1 in cancer (Review). Spandidos Publications. [Link]

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-ethoxy-4-methylquinoline

This guide provides a comprehensive technical overview of the solubility of 6-bromo-2-ethoxy-4-methylquinoline, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in areas ranging from reaction chemistry to bioavailability, this document delves into the theoretical underpinnings of this compound's solubility, provides detailed experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems.

Introduction: Understanding the Molecule

6-Bromo-2-ethoxy-4-methylquinoline is a substituted quinoline derivative. Its molecular structure, characterized by a bicyclic aromatic quinoline core with bromo, ethoxy, and methyl substitutions, dictates its physicochemical properties, including its solubility. The presence of the nitrogen atom in the quinoline ring introduces a degree of polarity and the capacity for hydrogen bonding, while the bromo and ethoxy groups further influence its electronic distribution and steric profile.

A foundational understanding of the molecule's structure is paramount to predicting its solubility. The interplay between the largely nonpolar aromatic rings and the polar functional groups will govern its interaction with different solvents.

Caption: Chemical structure of 6-Bromo-2-ethoxy-4-methylquinoline.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of a molecule is a critical determinant of its solubility. Polar solvents, such as water and alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better for dissolving nonpolar solutes. The polarity of quinoline derivatives has a significant effect on their dipole moment and, consequently, their solubility in various solvents.[2]

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor greatly enhances its solubility in protic solvents like water and ethanol. The nitrogen atom in the quinoline ring of 6-Bromo-2-ethoxy-4-methylquinoline can act as a hydrogen bond acceptor.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[3] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid lattice.

-

pH and Ionic Strength: For ionizable compounds, such as the basic quinoline derivatives, solubility is highly dependent on the pH and ionic strength of the medium.[3][4] The protonated form of a basic compound is typically more soluble in aqueous solutions.

Predicted Solubility Profile of 6-Bromo-2-ethoxy-4-methylquinoline

-

Polar Solvents:

-

Methanol & Ethanol: Based on data for 6-Bromo-2-methylquinoline which is soluble in methanol, it is highly probable that 6-Bromo-2-ethoxy-4-methylquinoline will also exhibit good solubility in simple alcohols.[5] The ethoxy group may slightly increase its affinity for alcohols compared to a methyl group.

-

Water: The molecule's large, nonpolar aromatic core and the presence of a bromine atom suggest that its solubility in water will be low. However, it may be sparingly soluble due to the potential for hydrogen bonding with the nitrogen and oxygen atoms.

-

Acidic Aqueous Solutions: As a weak base, 6-Bromo-2-ethoxy-4-methylquinoline is expected to be more soluble in acidic aqueous solutions (e.g., dilute HCl) due to the formation of a more polar protonated salt.[6]

-

-

Nonpolar Solvents:

-

Aprotic Polar Solvents:

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines standard protocols for this purpose.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-Bromo-2-ethoxy-4-methylquinoline and all solvents used.

General Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [9]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.[11]

-

Use in a well-ventilated area.[12]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Caption: Workflow for qualitative solubility testing.

Procedure:

-

Place approximately 25 mg of 6-Bromo-2-ethoxy-4-methylquinoline into a small test tube.[6][14]

-

After each addition, vigorously shake the test tube for about 60 seconds.[1]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble" or "insoluble" at that concentration and temperature.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility.

Caption: Workflow for quantitative solubility determination.

Procedure:

-

Add an excess amount of 6-Bromo-2-ethoxy-4-methylquinoline to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Accurately measure the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 6-Bromo-2-ethoxy-4-methylquinoline in Various Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Observation |

| Water | 80.1 | To be determined | e.g., Insoluble |

| Methanol | 32.7 | To be determined | e.g., Soluble |

| Ethanol | 24.5 | To be determined | e.g., Soluble |

| Acetonitrile | 37.5 | To be determined | e.g., Soluble |

| Dichloromethane | 9.1 | To be determined | e.g., Very Soluble |

| Tetrahydrofuran | 7.5 | To be determined | e.g., Very Soluble |

| Toluene | 2.4 | To be determined | e.g., Soluble |

| Hexane | 1.9 | To be determined | e.g., Sparingly Soluble |

| 5% HCl (aq) | ~80 | To be determined | e.g., Soluble |

| 5% NaOH (aq) | ~80 | To be determined | e.g., Insoluble |

Conclusion

While direct, published solubility data for 6-Bromo-2-ethoxy-4-methylquinoline is scarce, a thorough understanding of its chemical structure and the fundamental principles of solubility allows for reasoned predictions of its behavior in various solvents. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to experimentally determine the solubility of this compound with scientific rigor. The insights gained from such studies are invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

-

The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

-

Verbraeken, B., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Ethoxyquin Powder. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-ethoxy-2-methylheptane. PubChem. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. download.atlantis-press.com [download.atlantis-press.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. redox.com [redox.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Multifaceted Therapeutic Potential of Bromo-Substituted Quinolines: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Bromine in Quinoline Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its inherent biological activities are vast, spanning antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others.[2] The strategic introduction of a bromine atom onto this versatile framework is not a trivial modification; it is a deliberate tactic to modulate the molecule's physicochemical and pharmacological properties. Bromine, with its unique combination of size, electronegativity, and lipophilicity, can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. This guide provides an in-depth exploration of the burgeoning field of bromo-substituted quinolines, offering researchers and drug development professionals a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Bromo-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][3] The introduction of bromine at various positions on the quinoline ring system has been shown to enhance their anticancer prowess, often leading to compounds with low micromolar to nanomolar efficacy.

A. Mechanisms of Antineoplastic Action

The anticancer activity of bromo-substituted quinolines is not monolithic but rather stems from a convergence of several well-defined molecular mechanisms:

-

Inhibition of DNA Topoisomerase I: A critical enzyme in DNA replication and repair, topoisomerase I (Topo I) is a key target for many anticancer drugs.[1] Several bromo-substituted quinolines, notably 5,7-dibromo-8-hydroxyquinoline, have been demonstrated to inhibit the relaxation of supercoiled DNA by suppressing Topo I activity.[1] This enzymatic inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

-

Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Bromoquinolines have been shown to trigger apoptosis through various pathways. Evidence for this includes the characteristic "laddering" of DNA observed in agarose gel electrophoresis, a result of the cleavage of genomic DNA into internucleosomal fragments.[1]

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. Some bromo-substituted quinazolines (a related class of compounds) have been shown to inhibit the cell cycle, suggesting that the cells synthesize proteins without entering mitosis and that dying cells are arrested in the S-phase.[4] This disruption of the normal cell cycle progression prevents the replication of cancer cells.

-

Induction of Oxidative Stress: Certain brominated plastoquinone analogs, which share a quinone-like core with some bioactive quinolines, have been found to induce oxidative stress in cancer cells.[5] This increase in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and subsequent cell death.

B. Quantitative Assessment of Anticancer Potency

The antiproliferative activity of bromo-substituted quinolines is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | ~29.8 | [1] |

| HeLa (human cervix carcinoma) | ~20.9 | [1] | |

| HT29 (human colon carcinoma) | ~24.1 | [1] | |

| 6-bromoquinazoline derivative (5b) | MCF-7 (human breast adenocarcinoma) | 0.53 | [3] |

| SW480 (human colon adenocarcinoma) | 1.95 | [3] | |

| Quinazoline-4(3H)-one derivative (8a) | MCF-7 | 15.85 | [6] |

| SW480 | 17.85 | [6] |

C. Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add various concentrations of the bromo-substituted quinoline compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.

Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

This technique visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Principle: Apoptotic cells exhibit endonuclease activity that cleaves DNA into fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the bromo-substituted quinoline to induce apoptosis. Harvest both treated and untreated (control) cells.

-

DNA Extraction: Lyse the cells and extract the genomic DNA using a specialized kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel to separate the DNA fragments by size. Visualize the DNA under UV light. The presence of a ladder pattern in the lanes with DNA from treated cells indicates apoptosis.

D. Visualizing the Anticancer Workflow

Caption: General workflow for in vitro anticancer drug screening.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of several successful antibacterial drugs. The addition of bromine can further enhance this activity, leading to potent agents against a variety of bacterial and fungal pathogens.

A. Spectrum of Antimicrobial Action

Bromo-substituted quinolines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain quinolinequinones have shown efficacy against Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, and Candida parapsilosis.[2]

B. Mechanisms of Antimicrobial Efficacy

The primary mechanism of action for many antimicrobial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While this is a well-established mechanism for fluoroquinolones, the precise targets for many novel bromo-substituted quinolines are still under investigation. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance.

C. Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-1,2,3-triazole conjugates | Staphylococcus aureus | 0.12 | [7] |

| Salmonella typhi | 0.12 | [7] | |

| Escherichia coli | 0.12 | [7] | |

| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 0.001 | [2] |

| Staphylococcus aureus | 0.001 | [2] |

D. Experimental Protocol for Antimicrobial Evaluation

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution of Compound: Perform a serial two-fold dilution of the bromo-substituted quinoline compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

E. Visualizing the Antimicrobial Screening Process

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity: A New Frontier

While the antiviral potential of the broader quinoline class is well-established against a range of viruses including Dengue virus, coronaviruses, and HIV, research specifically focusing on bromo-substituted quinolines is an emerging area.[1]

A. Emerging Evidence of Antiviral Efficacy

Recent studies have begun to shed light on the antiviral properties of bromo-substituted quinolines. For example, 6-bromo and 8-bromo substituted quinolines have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9] These compounds have been shown to confer better antiviral properties compared to their non-brominated counterparts.[8][9]

B. Potential Mechanisms of Antiviral Action

The antiviral mechanisms of bromo-substituted quinolines are likely to be diverse and virus-specific. For HIV-1, the inhibition of integrase multimerization is a key mechanism.[8][9] For other viruses, such as Dengue, the inhibition of viral replication has been observed with brominated compounds like bromocriptine.[2][10]

C. Quantitative Assessment of Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound | Virus | EC50 (µM) | Reference |

| Bromocriptine | Dengue Virus (DENV-1) | 0.8 - 1.6 | [2][10] |

| 4-arylquinoline (11b) | HIV-1 | 0.10 | [11] |

| 4-arylquinoline (15f) | HIV-1 | 0.08 | [11] |

IV. Neuroprotective Potential: Targeting Neurodegenerative Diseases

The application of bromo-substituted quinolines in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising yet less explored area. The neuroprotective effects of the quinoline scaffold are generally attributed to its antioxidant and enzyme-inhibiting properties.

A. Rationale for Neuroprotection

Neurodegenerative diseases are often associated with oxidative stress and the dysfunction of key enzymes. Quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[12] The introduction of a bromine atom could potentially enhance the binding of these compounds to their enzymatic targets and improve their ability to cross the blood-brain barrier.

B. Potential Mechanisms of Neuroprotective Action

-

Enzyme Inhibition: Bromo-substituted quinolines could be designed to selectively inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Similarly, inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[12]

-

Antioxidant Activity: By scavenging free radicals, bromo-substituted quinolines could help to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.

V. Structure-Activity Relationships (SAR): Decoding the Role of Bromine

The position and number of bromine substituents on the quinoline ring, as well as the nature of other functional groups, play a crucial role in determining the biological activity.

-

Position of Bromine: Studies on anti-HIV quinolines have shown that the addition of bromine at either the 6- or 8-position confers better antiviral properties.[8][9]

-

Other Substituents: In anticancer 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position has been linked to greater anticancer potential.[1] For some anticancer quinazoline derivatives, a large and bulky alkoxy substituent at position-7 and an amino side chain at position-4 were found to be beneficial for activity.[13]

Conclusion and Future Perspectives

Bromo-substituted quinolines represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their emerging potential in antiviral and neuroprotective applications, underscores the importance of continued research in this area. Future efforts should focus on elucidating the precise molecular targets and mechanisms of action for a wider range of bromo-substituted quinolines, expanding their evaluation against a broader panel of diseases, and optimizing their pharmacokinetic and safety profiles through rational drug design. The strategic use of bromine as a tool to fine-tune the biological activity of the quinoline scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a multitude of human diseases.

References

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Molecules. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Novel antiviral activity of bromocriptine against dengue virus replication. (2016). PubMed. [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). PMC. [Link]

-

Novel antiviral activity of bromocriptine against dengue virus replication. (n.d.). ResearchGate. [Link]

-

Natural Anti-inflammatory Compounds as Drug Candidates in Alzheimer's Disease. (n.d.). PubMed. [Link]

-

Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin. (2023). PubMed Central. [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. [Link]

-

Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. (1997). PubMed. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. [Link]

-

Quantitative Probing Protein Structural Changes in Alzheimer's Disease via Cross-linking Mass Spectrometry. (2024). PubMed. [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). Bentham Science. [Link]

-

Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold. (n.d.). PMC. [Link]

-

Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (n.d.). PubMed. [Link]

-

Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). MDPI. [Link]

-

Apoptotic DNA Ladder Extraction Kit. (n.d.). Assay Genie. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

-

An introduction to the wound healing assay using live-cell microscopy. (n.d.). PubMed Central. [Link]

-

IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Chelation Abilities of Extracts from Cinnamon and Coriander. (n.d.). ResearchGate. [Link]

-

Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). The Aquila Digital Community. [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Omega. [Link]

-

Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. (2018). Taylor & Francis Online. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. "Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors" by Long Phi Dinh, Jian Sun et al. [aquila.usm.edu]

- 10. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-ethoxy-4-methylquinoline in Modern Drug Discovery

Foreword: The Unseen Architect in Pharmaceutical Synthesis

In the intricate landscape of medicinal chemistry, the final, biologically active molecule often stands in the spotlight. However, the journey to that destination is paved by a series of meticulously designed and executed synthetic steps, heavily reliant on the versatility and reliability of key intermediate compounds. 6-Bromo-2-ethoxy-4-methylquinoline is one such pivotal architect. While not a therapeutic agent itself, its strategic placement of functional groups—a reactive bromine atom for cross-coupling, an activating ethoxy group, and a methyl group influencing electronic properties—renders it an invaluable scaffold in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, offering field-proven insights for researchers and professionals in drug development.

The Molecular Blueprint: Understanding the Significance

The quinoline core is a well-established pharmacophore, present in a wide array of approved drugs and biologically active compounds, demonstrating activities ranging from anticancer to antimalarial.[1][2] The strategic functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry. 6-Bromo-2-ethoxy-4-methylquinoline presents a unique combination of features:

-

The 6-Bromo Position: This bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the exploration of a vast chemical space.

-

The 2-Ethoxy Group: The ethoxy group at the 2-position modulates the electronic properties of the quinoline ring, influencing its reactivity and the biological activity of its derivatives. It is introduced as a stable ether linkage, often from a more reactive precursor like a 2-chloro or 2-hydroxy group.

-

The 4-Methyl Group: The methyl group at the 4-position can also influence the electronic environment of the ring and provide a steric handle that can affect ligand-receptor interactions of the final drug candidate.

The convergence of these functionalities in a single molecule makes 6-bromo-2-ethoxy-4-methylquinoline a highly sought-after intermediate for the construction of novel and diverse molecular architectures.

Constructing the Core: A Multi-Step Synthetic Approach

The synthesis of 6-bromo-2-ethoxy-4-methylquinoline is not a trivial one-pot reaction but rather a well-orchestrated multi-step process. A logical and efficient synthetic strategy proceeds through the initial construction of the quinoline core, followed by functional group interconversions.

Step 1: Conrad-Limpach Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

A robust method for the initial construction of the quinolin-2-one core is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Reaction Scheme:

Caption: Conrad-Limpach synthesis of the quinolinone core.

Detailed Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 4-bromoaniline and ethyl acetoacetate are mixed. A catalytic amount of a weak acid, such as acetic acid, can be added. The mixture is heated at 130-140 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with an appropriate solvent like ethanol and cooled further to induce crystallization of the intermediate ethyl 3-(4-bromophenylamino)crotonate. The solid is collected by filtration and washed with cold ethanol.

-

Cyclization: The isolated intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.[3] This high temperature facilitates the intramolecular cyclization to form the quinolinone ring.

-

Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 6-bromo-4-methylquinolin-2(1H)-one.

Step 2: Chlorination to 6-Bromo-2-chloro-4-methylquinoline

The 2-hydroxy group of the quinolinone is a poor leaving group. To facilitate the introduction of the ethoxy group, it is first converted to a more reactive 2-chloro substituent.

Reaction Scheme:

Caption: Chlorination of the quinolinone intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, 6-bromo-4-methylquinolin-2(1H)-one is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.[4] The reaction should be carried out under anhydrous conditions.

-

Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Step 3: Ethoxylation to 6-Bromo-2-ethoxy-4-methylquinoline

The final step involves the nucleophilic substitution of the 2-chloro group with an ethoxy group.

Reaction Scheme:

Caption: Synthesis of the final target intermediate.

Detailed Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is carefully added in portions to anhydrous ethanol at 0 °C. The reaction is stirred until all the sodium has dissolved.

-

Substitution Reaction: To the freshly prepared sodium ethoxide solution, 6-bromo-2-chloro-4-methylquinoline, dissolved in a minimal amount of anhydrous ethanol, is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. A similar procedure is described for the synthesis of a 2-methoxyquinoline derivative in patent CN102850269A.[5]

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water to remove any inorganic salts and then dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, will afford the pure 6-bromo-2-ethoxy-4-methylquinoline.

Characterization and Data

Thorough characterization of the intermediate is crucial for its use in subsequent synthetic steps. The following table summarizes the expected analytical data for 6-bromo-2-ethoxy-4-methylquinoline.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4-1.5 ppm and a quartet around 4.4-4.5 ppm), a singlet for the methyl group (around 2.5-2.6 ppm), and aromatic protons in the range of 7.0-8.5 ppm. The characteristic splitting patterns of the quinoline ring protons would be observed. |

| ¹³C NMR | Resonances for the ethoxy carbons (around 15 and 62 ppm), the methyl carbon (around 18-20 ppm), and the aromatic and quinoline ring carbons (in the range of 110-160 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₂BrNO, with the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point, indicative of high purity. |

Strategic Applications in Drug Synthesis

The true value of 6-bromo-2-ethoxy-4-methylquinoline lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the bromine at the 6-position of the quinoline and various boronic acids or esters.[6] This allows for the introduction of aryl and heteroaryl moieties, which are common features in many drug molecules.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the bromoquinoline intermediate.

Exemplary Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, 6-bromo-2-ethoxy-4-methylquinoline, a boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A typical procedure for a similar substrate can be found in the literature.[1]

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C for 6-24 hours, with the progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-substituted quinoline derivative.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position of the quinoline ring.[7][8] This is particularly valuable for synthesizing compounds with aniline or related nitrogen-containing functionalities, which are prevalent in many kinase inhibitors and other targeted therapies.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of the bromoquinoline.

Exemplary Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, 6-bromo-2-ethoxy-4-methylquinoline, the desired amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or LHMDS) are combined in an anhydrous, aprotic solvent like toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C for 8-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to afford the 6-aminoquinoline product.

Conclusion and Future Outlook

6-Bromo-2-ethoxy-4-methylquinoline represents a quintessential example of a strategic synthetic intermediate. Its well-defined and accessible synthetic route, coupled with the versatility of its functional groups, makes it a powerful tool in the arsenal of the medicinal chemist. The ability to readily engage in robust and high-yielding cross-coupling reactions opens the door to the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. As the demand for novel and complex small molecule therapeutics continues to grow, the importance of well-designed and readily available intermediates like 6-bromo-2-ethoxy-4-methylquinoline will only increase, solidifying its role as an unseen but indispensable architect in the future of drug discovery.

References

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

-

PubChem. 6-Bromo-2-methoxyquinoline. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

-

Kappe, C. O., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3564-3577. [Link]

-

Pomarański, P., et al. (2016). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. [Link]

-

Smith, C. J., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry, 75(15), 4972-4980. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Dohle, W., et al. (2001). Organoborane coupling reactions (Suzuki coupling). Journal of the Chemical Society, Perkin Transactions 1, (12), 1901-1905. [Link]

-

Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). [Link] (URL not available)

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)

-

Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. [Link]

-

El-Sayed, W. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2014, 1-8. [Link]

Sources

- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. download.atlantis-press.com [download.atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]